molecular formula C18H13NO3 B12735760 1-Keto-7-nitrotetrahydrobenz(a)anthracene CAS No. 272438-30-9

1-Keto-7-nitrotetrahydrobenz(a)anthracene

Cat. No.: B12735760
CAS No.: 272438-30-9
M. Wt: 291.3 g/mol
InChI Key: YOXYQTOCTHSDMD-UHFFFAOYSA-N
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Description

CCRIS 8474 is a chemical compound listed in the Chemical Carcinogenesis Research Information System (CCRIS). This database contains information on the carcinogenicity, mutagenicity, tumor promotion, and tumor inhibition properties of various chemicals. CCRIS 8474 has been studied for its potential effects on biological systems, particularly in the context of cancer research .

Preparation Methods

Industrial Production Methods: Industrial production of CCRIS 8474 would involve scaling up the laboratory synthesis methods to produce larger quantities. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: CCRIS 8474 can undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols, ketones, or carboxylic acids, while reduction may produce alkanes or alcohols.

Scientific Research Applications

    Chemistry: Used as a model compound to study reaction mechanisms and chemical properties.

    Biology: Investigated for its effects on cellular processes and its potential as a tool for studying cell signaling pathways.

    Medicine: Explored for its potential therapeutic applications, particularly in cancer research, due to its effects on tumor cells.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CCRIS 8474 involves its interaction with specific molecular targets and pathways within biological systems. For example, it may bind to proteins involved in cell signaling, leading to changes in cellular behavior. The exact molecular targets and pathways can vary depending on the specific context and application .

Comparison with Similar Compounds

CCRIS 8474 can be compared with other compounds in the CCRIS database that have similar properties. Some similar compounds include:

    CCRIS 8475: Another compound with carcinogenic properties, studied for its effects on tumor cells.

    CCRIS 8476:

    CCRIS 8477: Investigated for its tumor promotion and inhibition properties.

Uniqueness: CCRIS 8474 is unique in its specific combination of chemical properties and biological effects, making it a valuable tool for research in various scientific fields.

Properties

CAS No.

272438-30-9

Molecular Formula

C18H13NO3

Molecular Weight

291.3 g/mol

IUPAC Name

7-nitro-3,4-dihydro-2H-benzo[a]anthracen-1-one

InChI

InChI=1S/C18H13NO3/c20-16-7-3-5-11-8-9-14-15(17(11)16)10-12-4-1-2-6-13(12)18(14)19(21)22/h1-2,4,6,8-10H,3,5,7H2

InChI Key

YOXYQTOCTHSDMD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)C3=CC4=CC=CC=C4C(=C3C=C2)[N+](=O)[O-]

Origin of Product

United States

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